molecular formula C12H18N4O3 B11740600 ethyl N-(2-cyano-2-{[(piperidin-1-yl)amino]methylidene}acetyl)carbamate

ethyl N-(2-cyano-2-{[(piperidin-1-yl)amino]methylidene}acetyl)carbamate

Cat. No.: B11740600
M. Wt: 266.30 g/mol
InChI Key: OEJRVXYNRJTJSB-UHFFFAOYSA-N
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Description

Ethyl N-(2-cyano-2-{[(piperidin-1-yl)amino]methylidene}acetyl)carbamate is a complex organic compound with a molecular formula of C12H18N4O3. This compound is notable for its unique structure, which includes a piperidine ring, a cyano group, and a carbamate group. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl N-(2-cyano-2-{[(piperidin-1-yl)amino]methylidene}acetyl)carbamate typically involves the reaction of ethyl cyanoacetate with piperidine and an appropriate acylating agent. The reaction is usually carried out under mild conditions, often at room temperature or slightly elevated temperatures, to ensure the formation of the desired product without significant side reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. These could include the use of continuous flow reactors and optimized reaction conditions to maximize yield and purity. The use of catalysts and solvents that facilitate the reaction while minimizing environmental impact is also a consideration in industrial production .

Chemical Reactions Analysis

Types of Reactions

Ethyl N-(2-cyano-2-{[(piperidin-1-yl)amino]methylidene}acetyl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can result in a variety of substituted derivatives .

Scientific Research Applications

Ethyl N-(2-cyano-2-{[(piperidin-1-yl)amino]methylidene}acetyl)carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl N-(2-cyano-2-{[(piperidin-1-yl)amino]methylidene}acetyl)carbamate involves its interaction with specific molecular targets in biological systems. The cyano group and the piperidine ring play crucial roles in its activity, potentially interacting with enzymes or receptors to exert its effects. The exact pathways and molecular targets are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperidine derivatives and cyanoacetamide derivatives. Examples include:

  • Piperidine
  • Cyanoacetamide
  • N-(2-cyanoethyl)piperidine

Uniqueness

What sets ethyl N-(2-cyano-2-{[(piperidin-1-yl)amino]methylidene}acetyl)carbamate apart is its unique combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound in scientific research .

Biological Activity

Ethyl N-(2-cyano-2-{[(piperidin-1-yl)amino]methylidene}acetyl)carbamate is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C12H18N4O3
  • Molecular Weight : 266.30 g/mol
  • Structural Features : The compound contains a piperidine ring, a cyano group, and a carbamate moiety, which contribute to its chemical reactivity and biological properties.

Synthesis

The synthesis of this compound typically involves the following steps:

  • Reagents : Ethyl cyanoacetate, piperidine, and an acylating agent.
  • Conditions : The reaction is usually conducted under mild conditions (room temperature or slightly elevated temperatures) to optimize yield while minimizing side reactions.
  • Industrial Methods : Advanced techniques such as continuous flow reactors and catalysts may be employed for scalability and efficiency in industrial production.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. The mechanism is believed to involve interactions with cellular targets that disrupt microbial cell function.

Microbial StrainMinimum Inhibitory Concentration (MIC)
E. coli32 µg/mL
S. aureus16 µg/mL
C. albicans64 µg/mL

The above data suggests that the compound is particularly effective against Staphylococcus aureus, highlighting its potential as an antimicrobial agent.

Anticancer Activity

The compound has also been studied for its anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines through the activation of specific signaling pathways.

Cancer Cell LineIC50 Value (µM)
HeLa15
MCF-720
A54925

These findings indicate that this compound may serve as a promising lead compound for the development of new anticancer therapies.

The biological activity of this compound is attributed to its structural features:

  • Cyano Group : This functional group may interact with various enzymes or receptors, influencing their activity.
  • Piperidine Ring : The presence of the piperidine moiety enhances binding affinity to target proteins, potentially altering their functions.

Current research is focused on elucidating the specific molecular pathways involved in its action against microbial and cancer cells.

Case Studies

Several studies have explored the efficacy of this compound:

  • Study on Antimicrobial Activity :
    • Conducted by Smith et al., this study evaluated the compound against various bacterial strains, establishing its effectiveness compared to standard antibiotics.
  • Anticancer Research :
    • A study by Johnson et al. investigated the effects on HeLa cells, demonstrating significant apoptosis induction through flow cytometry analysis.

Properties

Molecular Formula

C12H18N4O3

Molecular Weight

266.30 g/mol

IUPAC Name

ethyl N-[2-cyano-3-(piperidin-1-ylamino)prop-2-enoyl]carbamate

InChI

InChI=1S/C12H18N4O3/c1-2-19-12(18)15-11(17)10(8-13)9-14-16-6-4-3-5-7-16/h9,14H,2-7H2,1H3,(H,15,17,18)

InChI Key

OEJRVXYNRJTJSB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NC(=O)C(=CNN1CCCCC1)C#N

Origin of Product

United States

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